5-bromo-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide
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Overview
Description
The compound “5-bromo-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide” contains several functional groups including a bromine atom, an isoxazole ring, a thiophene ring, and a sulfonamide group. Isoxazole and thiophene are both five-membered heterocyclic compounds, which are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon backbone. The presence of the isoxazole and thiophene rings would introduce rigidity into the structure, while the bromine atom and sulfonamide group could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromine atom could be displaced in a nucleophilic substitution reaction, while the isoxazole and thiophene rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the bromine atom could increase the compound’s density and boiling point, while the isoxazole and thiophene rings could increase its stability and rigidity .Scientific Research Applications
Chemical Synthesis and Catalysis
A novel N-bromo sulfonamide reagent has been developed to catalyze the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction. This methodology highlights the use of non-toxic materials, offering high yields and short reaction times, demonstrating the compound's role in facilitating efficient chemical synthesis (Khazaei, Abbasi, & Moosavi-Zare, 2014).
Drug Metabolism
LY451395, a biaryl-bis-sulfonamide, serves as a potent potentiator of the AMPA receptors and is extensively metabolized in preclinical species. The metabolite structures, proposed exclusively by mass spectrometric analysis, highlight the compound's significance in drug metabolism studies. This research underscores the compound's potential in the development of treatments targeting the central nervous system (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Anticonvulsant Activities
A series of 4-thiazolidinones bearing a sulfonamide group exhibited significant anticonvulsant activity against MES and scPTZ animal models. This finding indicates the compound's potential application in the development of new anticonvulsant drugs, with certain derivatives displaying promising activity as leads for further investigation (Siddiqui, Arshad, Khan, & Ahsan, 2010).
Antimicrobial and Antitumor Applications
Novel thiophene derivatives containing sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have been prepared and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7). Several compounds showed higher cytotoxic activities than the standard drug doxorubicin, suggesting the compound's utility in developing potential anticancer agents (Ghorab, Bashandy, & Alsaid, 2014).
Mechanism of Action
Mode of Action
Compounds with similar structures, such as oxazole derivatives, have been reported to exhibit a wide range of biological activities . The specific interactions between this compound and its targets, as well as the resulting changes, would need to be determined through further experimental studies.
Biochemical Pathways
Oxazole derivatives have been reported to influence various biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Oxazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects . The specific effects of this compound would need to be determined through further experimental studies.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S2/c1-8-7-9(17-14-8)3-2-6-13-19(15,16)11-5-4-10(12)18-11/h4-5,7,13H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGELGSDBMMKWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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